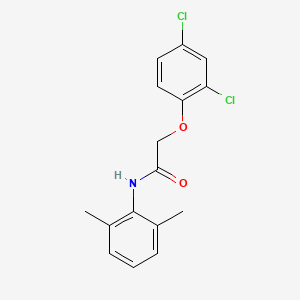
N-(3-chloro-4-methoxyphenyl)-N'-(3,4-dichlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-N'-(3,4-dichlorophenyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture and horticulture. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness in controlling weeds. Diuron is a non-selective herbicide, which means that it can kill both broadleaf and grassy weeds.
作用机制
Diuron works by inhibiting photosynthesis in plants. It does this by blocking the electron transport chain in the chloroplasts, which prevents the production of ATP and NADPH. This leads to a buildup of reactive oxygen species, which ultimately results in cell death. Diuron is effective against both annual and perennial weeds.
Biochemical and physiological effects:
Diuron has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of photosystem II, which is essential for photosynthesis. This leads to a decrease in chlorophyll content and a reduction in the production of carbohydrates. Diuron also affects the activity of enzymes involved in the synthesis of amino acids, which can lead to a decrease in protein synthesis.
实验室实验的优点和局限性
Diuron is a widely used herbicide in laboratory experiments due to its effectiveness in controlling weeds. It is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. Diuron can be toxic to some plant species, and its effects on non-target organisms are not well understood. Additionally, the use of Diuron may lead to the development of herbicide-resistant weeds.
未来方向
There are several areas of future research on Diuron. One area of focus is on its impact on non-target organisms, such as insects and birds. Another area of research is on the development of herbicide-resistant weeds and the potential for the evolution of new herbicide-resistant traits. Additionally, there is a need for research on the long-term effects of Diuron on soil health and microbial communities. Finally, there is a need for the development of new herbicides that are less toxic to the environment and non-target organisms.
合成方法
Diuron is synthesized by reacting 3,4-dichloroaniline with 3-chloro-4-methoxyphenyl isocyanate in the presence of a catalyst. The resulting product is then treated with phosgene to form Diuron. The synthesis of Diuron is a complex process that requires specialized equipment and expertise.
科学研究应用
Diuron has been extensively studied for its herbicidal properties. It is used to control weeds in a variety of crops, including cotton, soybeans, corn, and sugarcane. Diuron is also used in non-crop areas such as golf courses, parks, and roadsides. The scientific research on Diuron has focused on its efficacy in controlling weeds, its impact on the environment, and its potential health effects.
属性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O2/c1-21-13-5-3-9(7-12(13)17)19-14(20)18-8-2-4-10(15)11(16)6-8/h2-7H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTNEOACRIUSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methoxyphenyl)-3-(3,4-dichlorophenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

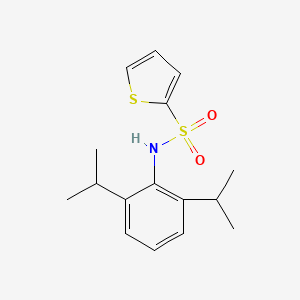
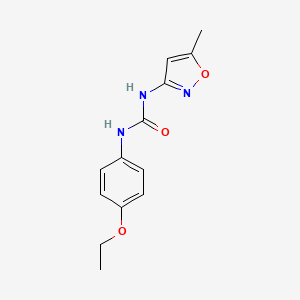
![N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5690443.png)
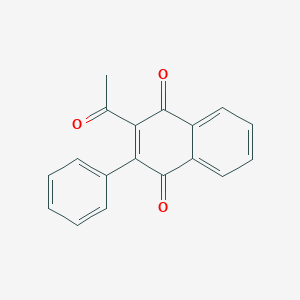
![(3S*,4R*)-N,N-dimethyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5690459.png)
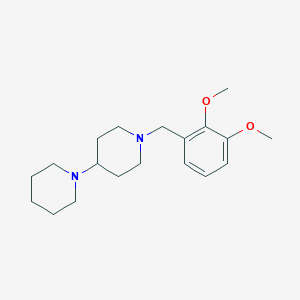
![2-[(2-methoxybenzyl)thio]-1H-benzimidazole](/img/structure/B5690474.png)
![methyl N-({3-oxo-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]dec-8-yl}carbonyl)glycinate](/img/structure/B5690476.png)
![2-amino-4-ethyl-6-[(2-methylbenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5690491.png)
![3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5690493.png)
![3-{5-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}-N-isopropylpropanamide](/img/structure/B5690509.png)
![2-allyl-9-[6-(1-hydroxyethyl)-2-pyridinyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690515.png)
![7-methoxy-3-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5690518.png)
